molecular formula C6H11N2OCl B601782 Cimetidine EP Impurity I HCl CAS No. 38603-74-6

Cimetidine EP Impurity I HCl

Número de catálogo: B601782
Número CAS: 38603-74-6
Peso molecular: 162.62
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Cimetidine EP Impurity I HCl involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Cimetidine EP Impurity I HCl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include carboxylic acids, imidazoline derivatives, and various substituted imidazole compounds .

Mecanismo De Acción

Comparación Con Compuestos Similares

Cimetidine EP Impurity I HCl can be compared with other similar compounds, including:

The uniqueness of this compound lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This structure differentiates it from other impurities and contributes to its distinct chemical and pharmacological properties .

Actividad Biológica

Cimetidine, an H2 receptor antagonist, is primarily used to treat gastrointestinal disorders by reducing gastric acid secretion. The focus of this article is on the biological activity of Cimetidine EP Impurity I HCl , an impurity associated with cimetidine that may have distinct pharmacological properties. This discussion will include mechanisms of action, pharmacokinetics, potential therapeutic implications, and adverse effects, supported by relevant case studies and research findings.

Cimetidine functions as a competitive antagonist of the histamine H2 receptors located on the gastric parietal cells. By blocking these receptors, cimetidine inhibits gastric acid secretion stimulated by histamine, food, and other factors. This action leads to:

  • Reduction in gastric acid volume : Decreases both basal and stimulated acid secretion.
  • Inhibition of pepsin secretion : Affects protein digestion.
  • Alteration in gastric bacterial flora : Increases certain bacteria such as nitrate-reducing organisms .

Pharmacokinetics

The pharmacokinetic profile of cimetidine is characterized by:

  • Absorption : Rapid absorption with an oral bioavailability of 60-70%, peaking within 1-3 hours post-administration .
  • Distribution : Widely distributed in tissues, with a volume of distribution ranging from 0.8 to 1 L/kg .
  • Metabolism : Primarily metabolized in the liver into metabolites like cimetidine sulfoxide and hydroxycimetidine. Approximately 56-85% is excreted unchanged in urine .
  • Half-life : The elimination half-life is about 123 minutes (2 hours) .

Case Studies

  • Acute Intermittent Porphyria :
    • Cimetidine has shown symptomatic improvement in children with acute intermittent porphyria by inhibiting heme biosynthesis. Patients experienced reduced photosensitivity and improved liver function tests over two years without significant adverse effects .
  • Drug Interactions :
    • Cimetidine's role as a potent inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) has significant implications for drug-drug interactions. For instance, it can enhance the effects of drugs metabolized through these pathways, leading to increased serum levels and potential toxicity .

Adverse Effects

While generally well-tolerated, cimetidine can cause several adverse effects:

  • CNS Effects : Headaches, dizziness, and somnolence are common, particularly in elderly patients or those with renal impairment .
  • Gastrointestinal Issues : Potential for vitamin B12 deficiency due to impaired absorption linked to long-term therapy .
  • Hepatic Reactions : Rare instances of hepatitis suggest hypersensitivity reactions .

Summary Table of Biological Activity

ParameterDescription
Mechanism of ActionH2 receptor antagonist; inhibits gastric acid secretion
AbsorptionRapid; 60-70% bioavailability
DistributionVd: 0.8 - 1 L/kg
MetabolismLiver; major metabolite is cimetidine sulfoxide
Elimination Half-Life~123 minutes (2 hours)
Therapeutic UsesPeptic ulcer disease, gastroesophageal reflux disease
Significant Drug InteractionsInhibits CYP450 enzymes affecting metabolism of various drugs
Common Adverse EffectsCNS effects, gastrointestinal issues, possible B12 deficiency

Propiedades

Número CAS

38603-74-6

Fórmula molecular

C6H11N2OCl

Peso molecular

162.62

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.